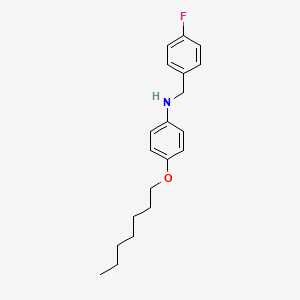

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline

Description

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is a fluorinated aromatic amine characterized by a 4-fluorobenzyl group attached to the nitrogen atom of a 4-heptyloxyaniline moiety. This compound is synthesized via reductive amination or alkylation reactions, as seen in related fluorobenzyl-aniline derivatives (e.g., Pd/NiO-catalyzed reductive amination in ). Its structural features make it relevant in materials science, particularly in liquid crystal research, and as a precursor for bioactive molecules .

Structure

2D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-heptoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FNO/c1-2-3-4-5-6-15-23-20-13-11-19(12-14-20)22-16-17-7-9-18(21)10-8-17/h7-14,22H,2-6,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACILWJPLUIQWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the N-(4-Fluorobenzyl) Substituent

The N-benzylation of the 4-(heptyloxy)aniline to yield N-(4-fluorobenzyl)-4-(heptyloxy)aniline involves the reaction of the amine with 4-fluorobenzyl halides.

- Preferred Halides: 4-fluorobenzyl chloride is favored over the bromide due to cost-effectiveness and comparable reactivity.

- Catalysts and Bases: Alkali metal carbonates (e.g., potassium carbonate) serve as bases to deprotonate the amine and facilitate nucleophilic substitution.

- Solvent System: Typical solvents include DMF or dichloromethane.

- Reaction Setup: One-pot synthesis integrating protection and condensation steps has been reported to simplify the process and reduce costs.

- Temperature and Time: Reactions are conducted at ambient to slightly elevated temperatures (20–50°C) for 4–6 hours.

A representative patent (CN102358723A) describes a one-pot method where 4-hydroxybenzaldehyde is first benzylated with benzyl chloride in the presence of potassium carbonate and catalyst, followed by the addition of 4-fluoroaniline to complete the condensation, yielding the desired benzylidene amine intermediate which can be further processed to the target compound.

Purification and Post-Reaction Processing

Post-reaction, the product mixture undergoes:

- Aqueous Washings: To remove inorganic salts and residual bases.

- Organic Solvent Washes: Using isopropyl alcohol or similar solvents to purify the solid product.

- Drying: Under controlled temperature (~60°C) to obtain the final compound as a faint yellow solid.

- Yield and Purity: Yields up to 92% have been reported with melting points consistent with literature values, indicating high purity.

Alternative Synthetic Routes and Catalytic Methods

Other methods reported in literature and patents include:

- Reductive Amination: Using aromatic ketones and 4-fluoroaniline in the presence of hydrogenation catalysts (e.g., palladium on carbon). However, these methods tend to be more expensive and less industrially favorable due to catalyst cost.

- Nucleophilic Aromatic Substitution: Involving halogenated intermediates and amine nucleophiles under basic conditions, sometimes using N-bromo-succinimide for selective bromination steps.

- One-Pot Reactions: Combining alkylation and condensation steps to streamline synthesis and reduce operational complexity.

Comparative Data Table of Key Preparation Parameters

Research Findings and Industrial Considerations

- Cost Efficiency: Substituting benzyl chloride for benzyl bromide significantly reduces raw material costs without compromising yield or purity.

- Process Simplification: One-pot synthesis integrating protection and condensation steps minimizes handling and reaction times, enhancing scalability.

- Environmental Impact: Avoidance of mixed acid nitration or hazardous reagents aligns with green chemistry principles.

- Safety: Mild reaction conditions and use of less hazardous reagents improve operational safety for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The fluorobenzyl group can be reduced under specific conditions.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced fluorobenzyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or fluorescence.

Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4-(heptyloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data and Phase Behavior

Key Observations:

- NMR Signatures: The 4-fluorobenzyl group consistently shows aromatic protons at δ 6.6–7.4 ppm, with the CH2 bridge at δ ~4.3 ppm. Electron-withdrawing substituents (e.g., CF3) deshield adjacent protons, shifting signals upfield .

- Liquid Crystalline Behavior: Heptyloxy derivatives exhibit smectic phases due to alkyl chain packing, while shorter chains (e.g., butoxy) favor nematic phases. The 7BAn series (heptyloxy-terminated) shows broader mesophase ranges than nBA7 analogues .

Biological Activity

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound this compound can be characterized by the following structure:

- Molecular Formula : C_{16}H_{22}FNO

- Molecular Weight : 277.35 g/mol

- IUPAC Name : N-(4-fluorobenzyl)-4-heptyloxyaniline

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects. For instance, derivatives of 4-fluorobenzylpiperazine have shown IC50 values as low as 0.18 µM against tyrosinase, which suggests that modifications in the benzyl group can enhance biological activity .

- Tyrosinase Inhibition : Compounds featuring a 4-fluorobenzyl moiety have been shown to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can lead to reduced pigmentation and has implications for skin-related therapies .

- Antimicrobial Properties : The presence of heptyloxy groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.

- Neuroprotective Effects : Some studies suggest that fluorinated compounds may exhibit neuroprotective properties, although specific data on this compound is limited.

Study on Tyrosinase Inhibition

A study examining various derivatives of 4-fluorobenzylpiperazine highlighted their role as inhibitors of Agaricus bisporus tyrosinase. The most active compound demonstrated an IC50 value significantly lower than that of the reference compound kojic acid, indicating a strong potential for therapeutic applications in skin disorders .

Metabolism Studies

Further research into the metabolism of similar compounds, such as 4-fluoroaniline, has shown dose-dependent metabolic pathways in organisms like earthworms. This suggests that this compound may also undergo complex metabolic transformations, which could influence its biological efficacy and toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Fluorobenzyl)-4-(heptyloxy)aniline, and how can purity be maximized?

- Methodology : A two-step synthesis is recommended:

Introduction of the heptyloxy group : React 4-aminophenol with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) to form 4-(heptyloxy)aniline .

Reductive amination : React 4-(heptyloxy)aniline with 4-fluorobenzaldehyde using a Pd/NiO catalyst under H₂ (25°C, 10 h), yielding the target compound. This method achieves >95% yield with minimal byproducts .

- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and dihedral angles (e.g., fluoro-benzyl vs. heptyloxy groups) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., δ 7.35–7.31 ppm for fluorobenzyl protons) and ether linkage (δ 3.8–4.3 ppm for heptyloxy -OCH₂-) .

- Mass spectrometry : Confirm molecular ion peak (expected m/z ~385.5 for C₂₆H₃₀FNO) .

Q. What are the key reactivity profiles of this compound under oxidative and reductive conditions?

- Oxidation : The aniline moiety may form nitroso or quinone derivatives with strong oxidants (e.g., KMnO₄ in acidic media). Monitor via TLC to prevent over-oxidation .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imine bond but leaves the heptyloxy chain intact .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Approach :

Byproduct identification : Use high-resolution MS to detect impurities (e.g., incomplete reduction intermediates).

Dynamic NMR : Assess rotational barriers of the heptyloxy chain if splitting patterns suggest hindered rotation .

Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Optimization :

- Temperature control : Maintain 25°C during reductive amination to prevent side reactions (e.g., over-reduction) .

- Catalyst loading : Reduce Pd/NiO to 0.5 mol% to minimize metal residues while sustaining yield .

- Solvent selection : Replace DMF with acetonitrile to avoid carbamate byproducts .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Target Identification :

- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding pockets influenced by the fluorobenzyl group .

- Kinetic assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for prioritized targets .

- Functional assays :

- Cellular viability : Test in cancer cell lines (e.g., MTT assay) to assess anti-proliferative effects linked to heptyloxy chain hydrophobicity .

Q. What experimental designs address discrepancies in thermodynamic stability data?

- Stability studies :

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze via DSC for melting point shifts .

- pH-dependent stability : Use UV-Vis spectroscopy to track decomposition kinetics in buffers (pH 1–13) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.